molecular formula C26H16N2 B14188655 5,5'-Bibenzo[h]quinoline CAS No. 920969-08-0

5,5'-Bibenzo[h]quinoline

Cat. No.: B14188655
CAS No.: 920969-08-0
M. Wt: 356.4 g/mol
InChI Key: RHKBWRYPDHZRLJ-UHFFFAOYSA-N
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Description

5,5’-Bibenzo[h]quinoline: is a heterocyclic aromatic compound with the molecular formula C26H16N2 . It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. The structure of 5,5’-Bibenzo[h]quinoline consists of two benzo[h]quinoline units connected at the 5-position, forming a fused ring system. This compound exhibits unique chemical properties due to its extended conjugated system, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bibenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method utilizes transition metal catalysis or Brønsted acid catalysis to induce cyclization, forming the desired benzo[h]quinoline structure . Another method involves the Friedländer condensation, which employs the reaction of 2-aminobenzophenone with an aldehyde under acidic conditions to form the quinoline ring system .

Industrial Production Methods: Industrial production of 5,5’-Bibenzo[h]quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bibenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 5,5’-Bibenzo[h]quinoline: 5,5’-Bibenzo[h]quinoline stands out due to its extended conjugated system, which imparts unique photophysical properties and enhances its ability to interact with biological macromolecules. This makes it a valuable compound for applications in materials science and medicinal chemistry .

Properties

CAS No.

920969-08-0

Molecular Formula

C26H16N2

Molecular Weight

356.4 g/mol

IUPAC Name

5-benzo[h]quinolin-5-ylbenzo[h]quinoline

InChI

InChI=1S/C26H16N2/c1-3-9-19-17(7-1)15-23(21-11-5-13-27-25(19)21)24-16-18-8-2-4-10-20(18)26-22(24)12-6-14-28-26/h1-16H

InChI Key

RHKBWRYPDHZRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)C4=CC5=CC=CC=C5C6=C4C=CC=N6

Origin of Product

United States

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